molecular formula C11H16O2 B8757427 Spiro[5.5]undecane-3,9-dione

Spiro[5.5]undecane-3,9-dione

Cat. No. B8757427
M. Wt: 180.24 g/mol
InChI Key: HGGWRQYOSSKROI-UHFFFAOYSA-N
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Patent
US05444082

Procedure details

Sodium borohydride (0.400 g) was added in portions to a solution of 10.0 g of 3,9-dioxo-spiro[5.5]undecane (III) (Rice L. M. et al., J.Org.Chem., 1967, 32, 1966) in 80 ml of ethanol, under nitrogen atmosphere, at room temperature. After 1.5 hrs, 10.0 ml. of 1N hydrochloric acid were added and the resulting mixture was evaporated under reduced pressure. The crude residue, dissolved in 150 ml. of ethyl acetate, was washed with water to neutrality. The organic layer, dried over anhydrous sodium sulfate, was evaporated to dryness under reduced pressure to give a mixture of starting material, 3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane. The components of the mixture were separated by flash chromatography (SiO2 ; ethyl acetate/n-hexane 70/30) and 2.80 g of 9-hydroxy-3-oxo-spiro[5.5]undecane were obtained as a white solid, mp 65°-67° C. TLC: Rf=0.32 (SiO2 plates, diethylether) 1H-NMR (300 MHz, CDCl3, ppm from TMS): 3.75 (1H, hept), 2.35 (4H, q), 1.25-1.95 (12H, m)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]=[C:4]1[CH2:9][CH2:8][C:7]2([CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH2:6][CH2:5]1.Cl>C(O)C>[OH:15][CH:12]1[CH2:11][CH2:10][C:7]2([CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]2)[CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CCC2(CC1)CCC(CC2)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
3,9-dihydroxy- and 9-hydroxy-3-oxo-spiro[5.5]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue, dissolved in 150 ml
WASH
Type
WASH
Details
of ethyl acetate, was washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
The components of the mixture were separated by flash chromatography (SiO2 ; ethyl acetate/n-hexane 70/30)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1CCC2(CCC(CC2)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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